Cas no 2580231-68-9 (2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid)
2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27730239
- 2580231-68-9
- 2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid
- 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid
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- Inchi: 1S/C16H16N2O5/c1-10-13(15(19)20)17-14(23-10)12-7-18(8-12)16(21)22-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,19,20)
- InChI Key: WPJZCWRJADCPRG-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(=O)O)N=C1C1CN(C(=O)OCC2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 316.10592162g/mol
- Monoisotopic Mass: 316.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 92.9Ų
2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27730239-0.05g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 95.0% | 0.05g |
$1212.0 | 2025-03-19 | |
| Enamine | EN300-27730239-0.1g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 95.0% | 0.1g |
$1269.0 | 2025-03-19 | |
| Enamine | EN300-27730239-0.25g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 95.0% | 0.25g |
$1328.0 | 2025-03-19 | |
| Enamine | EN300-27730239-0.5g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 95.0% | 0.5g |
$1385.0 | 2025-03-19 | |
| Enamine | EN300-27730239-1.0g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 95.0% | 1.0g |
$1442.0 | 2025-03-19 | |
| Enamine | EN300-27730239-2.5g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 95.0% | 2.5g |
$2828.0 | 2025-03-19 | |
| Enamine | EN300-27730239-5.0g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 95.0% | 5.0g |
$4184.0 | 2025-03-19 | |
| Enamine | EN300-27730239-10.0g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 95.0% | 10.0g |
$6205.0 | 2025-03-19 | |
| Enamine | EN300-27730239-1g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 1g |
$1442.0 | 2023-09-10 | ||
| Enamine | EN300-27730239-5g |
2-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid |
2580231-68-9 | 5g |
$4184.0 | 2023-09-10 |
2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid
Introduction to 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid (CAS No. 2580231-68-9)
2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid (CAS No. 2580231-68-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. The unique structure of this compound, characterized by the presence of a benzyl carbamate group and a methyl-substituted oxazole ring, makes it a promising candidate for further research and development in pharmaceuticals.
The chemical structure of 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid is composed of an azetidine ring linked to a benzyl carbamate moiety and a 5-methyl oxazole ring. The azetidine ring is a four-membered heterocycle that is known for its conformational rigidity and ability to form stable complexes with metal ions. This property can be leveraged in the design of metalloprotein inhibitors or other bioactive molecules. The benzyl carbamate group, on the other hand, is a common protecting group in organic synthesis and can be selectively removed under mild conditions, making it useful in multistep synthetic routes.
The oxazole ring, particularly when substituted with a methyl group at the 5-position, exhibits enhanced stability and biological activity. Oxazoles are widely used in drug discovery due to their ability to form hydrogen bonds and π-stacking interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, making oxazoles valuable scaffolds in the development of new therapeutics.
Recent studies have explored the potential of 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The selective inhibition of COX enzymes by this compound suggests its potential as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which are known for their side effects such as gastrointestinal irritation.
In addition to its anti-inflammatory properties, 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid has also been investigated for its antimicrobial activity. Studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell walls and membranes, leading to cell death. This broad-spectrum activity makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.
The pharmacokinetic properties of 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid have also been studied extensively. Preclinical data indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its potential use as an oral medication. Furthermore, the compound shows low toxicity in animal models, suggesting that it may have a favorable safety profile in humans.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid in treating various inflammatory conditions and bacterial infections. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.
In conclusion, 2-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-1,3-oxazole-4-carboxylic acid (CAS No. 2580231-68-9) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development as a novel therapeutic agent. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing the field of drug discovery and development.
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